molecular formula C5H11ClN2O B2372679 2-(1-Aminocyclopropyl)acetamide;hydrochloride CAS No. 2503209-12-7

2-(1-Aminocyclopropyl)acetamide;hydrochloride

Cat. No.: B2372679
CAS No.: 2503209-12-7
M. Wt: 150.61
InChI Key: HSNSKDRBUBSVIQ-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)acetamide;hydrochloride is a chemical compound that belongs to the class of cyclopropylamines. It is characterized by the presence of a cyclopropyl ring attached to an acetamide group, with an amino group on the cyclopropyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopropyl)acetamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and conversion to the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopropyl)acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(1-Aminocyclopropyl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The amino group on the cyclopropyl ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl ring and the acetamide group, which can confer distinct chemical and biological properties compared to its simpler analogs .

Properties

IUPAC Name

2-(1-aminocyclopropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSKDRBUBSVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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